molecular formula C12H13N5O2S B2922493 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide CAS No. 1445735-58-9

6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide

Cat. No.: B2922493
CAS No.: 1445735-58-9
M. Wt: 291.33
InChI Key: SOYHNYUONKCXEQ-UHFFFAOYSA-N
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Description

6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide is a complex organic compound that features a cyano group, an imidazole ring, and a pyridine sulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyano or sulfonamide groups.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-sulfonamide
  • 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-4-sulfonamide
  • 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide

Uniqueness

6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-cyano-N-(3-imidazol-1-ylpropyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c13-8-11-2-3-12(9-15-11)20(18,19)16-4-1-6-17-7-5-14-10-17/h2-3,5,7,9-10,16H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYHNYUONKCXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NCCCN2C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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